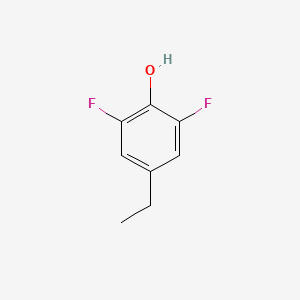

4-Ethyl-2,6-difluorophenol

Description

Properties

IUPAC Name |

4-ethyl-2,6-difluorophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHUJLNUXPLXCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Electronic Structure Characterization: Computational and Spectroscopic Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation of Fluorophenols

Spectroscopic methods are indispensable for confirming the identity and purity of fluorophenols. Each technique probes different aspects of the molecule's quantum mechanical states, yielding a unique fingerprint of its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of magnetically active nuclei. For fluorinated analogs like 4-Ethyl-2,6-difluorophenol, a multi-nuclear approach is particularly insightful.

¹H NMR: Proton NMR provides information on the number and connectivity of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the ethyl group—a triplet for the methyl (-CH₃) protons and a quartet for the methylene (-CH₂) protons, arising from spin-spin coupling. The aromatic protons would appear further downfield, with their multiplicity influenced by coupling to the adjacent fluorine atoms.

¹³C NMR: Carbon-13 NMR reveals the number of unique carbon environments. The spectrum would display signals for the two carbons of the ethyl group and four distinct signals for the aromatic carbons, as the fluorine substituents create symmetry. The carbons directly bonded to fluorine will exhibit characteristic splitting (C-F coupling).

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and specific for fluorinated compounds. Since the two fluorine atoms in this compound are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. This technique is crucial for confirming the presence and electronic environment of the fluorine atoms on the aromatic ring. nih.gov

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | -CH₃ (Ethyl) | ~1.2 | Triplet (t) | ~7 |

| ¹H | -CH₂ (Ethyl) | ~2.6 | Quartet (q) | ~7 |

| ¹H | Ar-H (Aromatic) | ~6.7-7.0 | Triplet (t) or Doublet of Doublets (dd) | J(H-F) coupling |

| ¹³C | -CH₃ | ~15 | - | - |

| ¹³C | -CH₂ | ~25 | - | - |

| ¹³C | Ar-C (C4) | ~130-140 | - | - |

| ¹³C | Ar-C (C3, C5) | ~110-120 | Doublet (d) | ²J(C-F) coupling |

| ¹³C | Ar-C (C1) | ~145-155 | Triplet (t) | ²J(C-F) coupling |

| ¹³C | Ar-C (C2, C6) | ~150-160 | Doublet (d) | ¹J(C-F) coupling |

| ¹⁹F | Ar-F | -110 to -140 | Singlet or Multiplet (if ¹H coupled) | - |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an effective tool for identifying functional groups. For this compound, key vibrational bands are expected to confirm its structure.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3600 | O-H stretch (broad) | Phenolic -OH |

| 2850-3000 | C-H stretch | Ethyl group (-CH₂, -CH₃) |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| 1100-1300 | C-F stretch (strong) | Aryl-Fluoride |

| 1200-1260 | C-O stretch | Phenolic C-O |

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and, through fragmentation patterns, valuable structural information.

The mass spectrum of this compound (molar mass: 158.14 g/mol ) would show a molecular ion peak (M⁺) at m/z ≈ 158. Fragmentation patterns are predictable based on the structure; a common fragmentation for ethyl-substituted aromatic compounds is the loss of an ethyl radical or a methyl radical. libretexts.org Alpha-cleavage next to the oxygen atom is also a typical pathway for phenols. libretexts.org

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This provides unambiguous structural confirmation by mapping specific fragmentation pathways.

| m/z Value | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 158 | [C₈H₈F₂O]⁺ (Molecular Ion) | - |

| 143 | [M - CH₃]⁺ | Methyl radical (·CH₃) |

| 130 | [M - C₂H₄]⁺ | Ethene (C₂H₄) via rearrangement |

| 129 | [M - C₂H₅]⁺ | Ethyl radical (·C₂H₅) |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This technique is ideal for analyzing complex mixtures, identifying unknown components, and quantifying known ones. For an analysis involving this compound, the sample would first be vaporized and passed through a GC column, where compounds separate based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for identification. epa.gov Derivatization is sometimes employed for phenols to improve their volatility and chromatographic peak shape. epa.gov

UV-Vis spectrophotometry measures the absorption of ultraviolet or visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. Substituted phenols typically exhibit strong absorption bands in the UV region due to π → π* electronic transitions within the aromatic ring. The presence of the hydroxyl, ethyl, and fluorine substituents on the benzene (B151609) ring influences the precise wavelength of maximum absorbance (λₘₐₓ). The absorption spectrum serves as a useful characteristic for quantitative analysis and for studying the electronic properties of the molecule.

Quantum Chemical and Computational Modeling of Difluorophenol Systems

Alongside experimental techniques, quantum chemical and computational modeling have become powerful tools for investigating molecular and electronic structures. stanford.edu Methods like Density Functional Theory (DFT) can predict a wide range of properties for molecules like this compound with high accuracy. mdpi.com

These computational approaches can:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These predicted spectra can aid in the interpretation of experimental results.

Analyze Electronic Structure: Map the electron density distribution, calculate molecular orbitals (e.g., HOMO and LUMO), and determine properties like dipole moment and electrostatic potential.

The synergy between computational modeling and experimental spectroscopy provides a more robust and detailed characterization of difluorophenol systems than either approach could achieve alone. stanford.edu Recent advancements have also incorporated machine learning models to enhance the speed and accuracy of these quantum chemical calculations. arxiv.orgarxiv.org

Density Functional Theory (DFT) for Ground State Molecular Geometry Optimization

No published studies were found that utilized Density Functional Theory to optimize the ground state molecular geometry of this compound.

Analysis of Bond Angles, Bond Lengths, and Torsion Angles

Specific, experimentally or computationally determined data on the bond angles, bond lengths, and torsion angles of this compound are not available in the public domain.

Electronic Properties Derived from DFT Calculations

Detailed electronic properties of this compound derived from DFT calculations have not been reported in the available literature.

Frontier Molecular Orbitals: HOMO-LUMO Energy Gaps

The HOMO-LUMO energy gap for this compound, a key indicator of chemical reactivity and electronic transitions, has not been determined in published research.

Absolute Electronegativity and Hardness

Calculations for the absolute electronegativity and chemical hardness of this compound are not available.

Molecular Electrostatic Potential (MEP) Mapping

There are no available Molecular Electrostatic Potential (MEP) maps for this compound to visualize its charge distribution and predict sites for electrophilic and nucleophilic attack.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Information regarding the excited state properties of this compound, which would be investigated using TDDFT, is absent from the scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecular systems, offering detailed insights into conformational dynamics and intermolecular forces that are often inaccessible by experimental means alone. researchgate.netmdpi.com For this compound, MD simulations can elucidate the flexibility of the molecule, particularly concerning the rotation of the ethyl group and the hydroxyl moiety, and how these motions are influenced by the surrounding environment.

In a typical MD simulation, a classical force field is employed to describe the potential energy of the system as a function of its atomic coordinates. This force field contains parameters for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). By solving Newton's equations of motion numerically, the trajectory of each atom over time is calculated, revealing the accessible conformations and their relative stabilities. nih.gov For this compound, a key focus would be the potential energy surface associated with the rotation of the C(aryl)-C(ethyl) bond and the C-O bond of the hydroxyl group. These simulations can predict the most stable rotamers and the energy barriers separating them. researchgate.net

Furthermore, MD simulations are exceptionally well-suited for studying intermolecular interactions in condensed phases (e.g., in a liquid state or in solution). nih.gov By simulating a system containing many this compound molecules, one can analyze the formation and dynamics of intermolecular hydrogen bonds (O-H···O), as well as weaker interactions involving the fluorine atoms and the aromatic ring. Radial distribution functions (RDFs) can be calculated from the simulation trajectory to provide a statistical description of the local molecular environment. For instance, the O···O RDF would reveal the average distances and coordination numbers for hydrogen-bonded pairs, while RDFs involving fluorine could indicate preferred packing arrangements.

| Parameter | Description | Example of Expected Finding |

|---|---|---|

| Dihedral Angle Distribution (C-C-C-H) | Probability distribution of the torsion angle of the ethyl group relative to the phenyl ring. | Reveals preferred staggered or eclipsed conformations and rotational barriers. |

| Dihedral Angle Distribution (C-C-O-H) | Probability distribution of the hydroxyl proton's position relative to the phenyl ring. | Identifies the most stable orientation (e.g., cis or trans relative to a fluorine atom). |

| Radial Distribution Function g(r) O···O | Describes the probability of finding an oxygen atom at a distance r from another oxygen atom. | A sharp peak around 2.7-3.0 Å would indicate strong intermolecular hydrogen bonding. |

| Hydrogen Bond Lifetime | Average duration of a specific intermolecular hydrogen bond. | Provides insight into the dynamics and strength of the hydrogen bond network. |

Analysis of Halogen Bonding Interactions in Fluorinated Systems

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophile. richmond.edu This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. richmond.edumdpi.com The strength of the σ-hole generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. richmond.eduresearchgate.net

While fluorine is the most electronegative element, it typically does not form strong halogen bonds due to its low polarizability and the general absence of a positive σ-hole. acs.org However, in highly electron-deficient environments, such as in perfluorinated aromatic compounds, the C-F bond can be polarized to an extent that a weakly positive or anisotropic charge distribution emerges, allowing for weak halogen-bond-like interactions. researchgate.netacs.orgarxiv.org In this compound, the fluorine atoms are attached to an aromatic ring, and their ability to act as halogen bond donors is expected to be very weak.

Computational analysis is crucial for identifying and characterizing these subtle interactions. acs.org Methods for analysis include:

Molecular Electrostatic Potential (MEP) Surface Analysis : This technique visualizes the electrostatic potential on the electron density surface of the molecule. The presence and magnitude (VS,max) of a positive σ-hole on the fluorine atoms can be directly assessed. nih.gov For fluorinated aromatics, this VS,max is often negative or only weakly positive. arxiv.org

Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM analysis can identify a bond critical point (BCP) between a fluorine atom and a nucleophilic atom from another molecule. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the nature of the interaction. nih.gov

Energy Decomposition Analysis (EDA) : EDA methods partition the total interaction energy into physically meaningful components like electrostatic, exchange-repulsion, polarization, and dispersion forces. This can reveal the primary driving forces behind the interaction, which for weak F···X contacts are often dominated by dispersion rather than electrostatics. rsc.orgresearchgate.net

Computational studies distinguish between different geometric arrangements of halogen interactions, which would be applicable to the fluorine atoms in this compound. chemistryviews.org

| Interaction Type | Description | Geometric Characteristics | Primary Driving Force |

|---|---|---|---|

| Halogen Bond (C-F···Nu) | Directional interaction involving a σ-hole on fluorine and a nucleophile (Nu). | Angle C-F···Nu approaches 180°. | Electrostatics (if σ-hole is positive), Dispersion. |

| Type I Contact (F···F) | Interaction where the C-F vectors are oriented in opposite directions. | Angles C-F···F are approximately equal (e.g., θ₁ ≈ θ₂). | Dispersion, minimization of steric hindrance. |

| Type II Contact (F···F) | "T-shaped" interaction where the σ-hole of one fluorine interacts with the negative equatorial region of another. | One angle (θ₁) is ~180°, the other (θ₂) is ~90°. | Electrostatics and Dispersion. |

Computational Thermochemistry of Difluorophenol Isomers

Computational thermochemistry utilizes quantum mechanical methods to predict the thermodynamic properties of molecules, such as enthalpies of formation (ΔfH°), bond dissociation enthalpies (BDEs), and acidities. researchgate.netacs.org These calculations provide fundamental data on the stability and reactivity of isomers like this compound relative to other difluorophenol structures.

High-accuracy composite methods, such as the Gaussian-n (G3, G4) theories, or density functional theory (DFT) with appropriate functionals (e.g., B3LYP, M06-2X), are commonly employed. acs.orgacs.org The standard enthalpy of formation in the gas phase can be calculated using isodesmic or atomization reaction schemes. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides, which leads to significant error cancellation and yields more accurate results. acs.org

For substituted phenols, key thermochemical parameters include:

Enthalpy of Formation (ΔfH°) : A measure of the molecule's intrinsic stability. Calculations can determine the relative stabilities of different isomers. For instance, intramolecular hydrogen bonding in ortho-substituted phenols can significantly affect their stability. researchgate.net

O-H Bond Dissociation Enthalpy (BDE) : The enthalpy change associated with the homolytic cleavage of the O-H bond to form a phenoxy radical and a hydrogen atom. The BDE is a critical indicator of antioxidant activity. nist.gov Substituents on the phenyl ring can stabilize or destabilize the resulting radical, thereby altering the BDE. Electron-donating groups, like the ethyl group at the para position, are expected to lower the O-H BDE.

Gas-Phase Acidity (ΔHacid) : The enthalpy change for the deprotonation of the phenol (B47542) to form a phenoxide anion and a proton. The acidity is heavily influenced by the substituents' ability to stabilize the negative charge on the resulting anion. researchgate.net The electron-withdrawing fluorine atoms in this compound are expected to increase its acidity compared to phenol.

| Property | Phenol (Reference) | Expected Trend for this compound | Influencing Factors |

|---|---|---|---|

| Gas-Phase ΔfH° (kJ/mol) | -96.4 ± 0.9 | Calculable via isodesmic reactions. | Sum of substituent effects (inductive, resonance). |

| O-H BDE (kJ/mol) | ~370 | Lower than phenol. | Stabilization of the phenoxy radical by the para-ethyl group. |

| Gas-Phase Acidity (kJ/mol) | ~1460 | Lower (more acidic). | Inductive electron withdrawal by two ortho-fluorine atoms stabilizing the phenoxide anion. |

Theoretical Studies of Hydrogen Bonding in Phenolic Compounds-Water Clusters

Theoretical studies of small molecular clusters provide a bottom-up approach to understanding solvation and the nature of specific intermolecular interactions. nih.gov For this compound, studying its clusters with one or more water molecules reveals the preferred hydrogen bonding sites, interaction energies, and the influence of the substituents on these bonds. scirp.org

High-level ab initio methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory [e.g., CCSD(T)] are often used to obtain benchmark geometries and interaction energies for these noncovalently bound systems. acs.org DFT methods are also widely applied due to their favorable computational cost. The analysis of these clusters typically involves:

Geometry Optimization : Determining the minimum energy structure of the phenol-water complex. For this compound, the phenolic -OH group is the primary hydrogen bond donor to a water molecule (O-H···Owater). nih.gov Weaker interactions, such as water's hydrogen acting as a donor to a fluorine atom (Owater-H···F) or to the π-system of the aromatic ring, can also be investigated.

Interaction Energy Calculation : The raw interaction energy is calculated by subtracting the energies of the isolated, optimized monomers from the energy of the optimized cluster. This value is then corrected for basis set superposition error (BSSE) to obtain a more accurate binding energy. wikipedia.org

Energy Decomposition Analysis (EDA) : Methods like Symmetry-Adapted Perturbation Theory (SAPT) decompose the interaction energy into physically meaningful terms: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (London forces). wikipedia.orgacs.orgchemrxiv.org This analysis reveals the fundamental nature of the hydrogen bond. For phenol-water complexes, the interaction is typically dominated by the electrostatic component. nih.govresearchgate.net

Quantum Cluster Equilibrium (QCE) Theory : This approach combines quantum chemical calculations with statistical mechanics to model the thermodynamic properties of a liquid by considering it as an equilibrium distribution of small clusters. uni-marburg.deuni-bonn.deresearchgate.net Applying QCE could predict how this compound molecules associate with water in a bulk liquid phase.

| Energy Component | Description | Typical Value |

|---|---|---|

| Electrostatics (Eelst) | Interaction between the permanent charge distributions of the monomers. | -8 to -12 |

| Exchange (Eexch) | Pauli repulsion due to overlapping electron clouds. | +8 to +12 |

| Induction (Eind) | Polarization of one molecule by the electric field of the other. | -2 to -4 |

| Dispersion (Edisp) | Correlation-driven attraction (van der Waals forces). | -2 to -4 |

| Total Interaction Energy | Sum of all components. | -5 to -8 |

Reaction Mechanisms and Reactivity Patterns of 4 Ethyl 2,6 Difluorophenol

Impact of Fluorine Substitution on Aromatic Ring Reactivity

The presence of two fluorine atoms ortho to the hydroxyl group profoundly modifies the electron density and reactivity of the benzene (B151609) ring. Fluorine exerts a powerful electron-withdrawing inductive effect due to its high electronegativity, while simultaneously participating in a weaker electron-donating resonance effect. researchgate.net This dual nature is central to the compound's reactivity in both electrophilic and nucleophilic aromatic substitution reactions.

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich aromatic ring. byjus.com The reactivity of the ring is governed by the net effect of its substituents.

Activating and Directing Effects : The hydroxyl (-OH) group is a powerful activating group and a strong ortho-, para- director, meaning it increases the ring's reactivity towards electrophiles and directs incoming electrophiles to the positions ortho and para to itself. byjus.comfiveable.me The ethyl (-CH2CH3) group is also an activating, ortho-, para-directing substituent, donating electron density through an inductive effect. minia.edu.eg

Deactivating Effects of Fluorine : Conversely, halogens like fluorine are generally deactivating groups in EAS because their strong electron-withdrawing inductive effect outweighs their electron-donating resonance effect. minia.edu.eg This withdrawal of electron density makes the aromatic ring less nucleophilic and thus less reactive towards an attacking electrophile. minia.edu.eg

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

Fluorine as a Leaving Group : In SNAr reactions, fluoride (B91410) is an excellent leaving group. masterorganicchemistry.com Its high electronegativity makes the carbon atom it is attached to highly electrophilic and susceptible to nucleophilic attack. wyzant.com The rate-determining step in SNAr is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), not the cleavage of the carbon-halogen bond. masterorganicchemistry.comwyzant.com

Substituent Effects on SNAr : The reaction is accelerated by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.com However, 4-Ethyl-2,6-difluorophenol contains two powerful electron-donating groups: the hydroxyl group (by resonance) and the ethyl group (by induction). fiveable.meminia.edu.eg These groups increase the electron density of the aromatic ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. This deactivating effect would make it difficult to displace the fluorine atoms via a standard SNAr mechanism, as the formation of the required anionic intermediate would be energetically unfavorable.

Mechanistic Considerations of Functional Group Transformations

The primary sites for functional group transformation in this compound are the phenolic hydroxyl group and the aromatic ring itself, with the ethyl group playing a secondary, directing role.

The hydroxyl group of phenols behaves differently from that of aliphatic alcohols, and its substitution or elimination is generally not observed. libretexts.org However, it readily undergoes reactions at the oxygen atom, such as ether and ester formation.

Ether Formation : Ethers can be synthesized from this compound via the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com This SN2 reaction involves two steps:

Deprotonation of the acidic phenolic proton with a strong base (e.g., sodium hydride, NaH) to form a sodium phenoxide intermediate.

The resulting phenoxide ion acts as a potent nucleophile, attacking a primary alkyl halide (e.g., ethyl bromide) to displace the halide and form the corresponding ether. masterorganicchemistry.comyoutube.com

Ester Formation : Phenyl esters can be formed by reacting this compound with carboxylic acid derivatives, such as acid chlorides or acid anhydrides. vanderbilt.edu This reaction is typically carried out in the presence of a weak base like pyridine (B92270), which serves to neutralize the HCl byproduct formed when using an acid chloride, thereby driving the reaction to completion. vanderbilt.edu

The ethyl group, as a simple alkyl substituent, influences the molecule's reactivity primarily through its electronic and steric effects.

Electronic Effect : The ethyl group is an electron-donating group through induction. minia.edu.eg This property enhances the electron density of the aromatic ring, which activates it for electrophilic aromatic substitution and deactivates it for nucleophilic aromatic substitution.

Directing Effect : In EAS, the ethyl group is an ortho-, para- director. fiveable.me In this compound, it is located para to the main directing group, the hydroxyl function. Its activating effect reinforces the ortho-, para-directing nature of the hydroxyl group, although the substitution pattern is ultimately complicated by the presence of the ortho-fluorines.

Acid-Base Properties and Fluorine's Influence on Acidity (pKa Modulation)

Phenols are generally more acidic than aliphatic alcohols because the negative charge of the resulting conjugate base (the phenoxide ion) is stabilized through resonance delocalization into the aromatic ring. fiveable.mevanderbilt.edu The acidity of a phenol (B47542) is highly sensitive to the electronic nature of other substituents on the ring.

Electron-withdrawing groups enhance the acidity of a phenol (i.e., lower its pKa value) by further stabilizing the phenoxide ion. vanderbilt.edu The two fluorine atoms in this compound exert a strong electron-withdrawing inductive effect. This effect helps to disperse the negative charge of the phenoxide ion formed upon deprotonation, thus stabilizing it. This stabilization of the conjugate base leads to a significant increase in the acidity of the phenolic proton compared to unsubstituted phenol. While the electron-donating ethyl group would slightly decrease acidity, the powerful inductive effect of two ortho-fluorine atoms is the dominant factor. The predicted pKa for this compound is 7.81, which is substantially more acidic than phenol itself. chemdad.com

| Compound | pKa Value | Effect of Substituents |

| Phenol | ~9.9 umass.edu | Baseline acidity for comparison. |

| 4-Ethylphenol | ~10.3 | The electron-donating ethyl group slightly decreases acidity (increases pKa). |

| 2,6-Difluorophenol (B125437) | ~7.8 | Two electron-withdrawing fluorine atoms significantly increase acidity (lower pKa). |

| This compound | ~7.81 (Predicted) chemdad.com | The dominant acidifying effect of the two fluorine atoms counteracts the weak base-strengthening effect of the ethyl group. |

Oxidation Potential of Aromatic Fluorophenols and Autoxidation Processes

The presence of fluorine atoms can significantly alter the thermal and oxidative stability of the molecule due to the strength of the C-F bond, which is the most inert and resistant to oxidative degradation among bonds in organic chemistry lew.ro. Autoxidation, the spontaneous oxidation by atmospheric oxygen, is a process that phenols can undergo. The mechanism often involves the abstraction of the hydrogen atom from the hydroxyl group to form a phenoxyl radical, which can then react with oxygen or other phenol molecules to form polymers uc.pt. The rate and pathway of autoxidation for this compound would be dictated by the stability of its corresponding phenoxyl radical.

| Substituent Type | Effect on Benzene Ring | Impact on Oxidation Potential | Example Group |

|---|---|---|---|

| Electron-Donating | Increases electron density | Decreases (easier to oxidize) | -CH₃, -C₂H₅, -OH, -OCH₃ |

| Electron-Withdrawing | Decreases electron density | Increases (harder to oxidize) | -F, -Cl, -NO₂, -COOH |

Intermolecular Interactions and Supramolecular Assembly Involving Halogen Bonds

The crystal structure and supramolecular assembly of this compound are directed by a combination of noncovalent interactions, primarily hydrogen bonds and halogen bonds. While a specific crystal structure for the 4-ethyl derivative is not detailed in the provided search results, extensive studies on the closely related 2,6-difluorophenol provide a strong model for its behavior d-nb.info.

In 2,6-dihalogenated phenols, there is a distinct interplay between O–H···O hydrogen bonds and halogen···halogen interactions that determines the crystal packing d-nb.info. For lighter halogens like fluorine, the O–H···O hydrogen bond is the more dominant interaction, while the contribution of halogen···halogen interactions becomes more directionally important for heavier halogens like bromine d-nb.info. In the crystal structure of 2,6-difluorophenol, the primary structure-forming interaction is the O–H···O hydrogen bond d-nb.info.

| Compound | Dominant Interaction | Nature of Halogen Interaction |

|---|---|---|

| 2,6-Difluorophenol | O–H···O Hydrogen Bond | Weak F···F contacts, less directional d-nb.info |

| 2,6-Dichlorophenol | Hydrogen and Halogen Bonds | More significant Cl···Cl contacts d-nb.info |

| 2,6-Dibromophenol | Halogen Bond | Strong, directional Type-II Br···Br interactions d-nb.info |

Insights from Reaction Kinetics and Catalysis Studies (e.g., Nanoparticle Catalysis for Phenol Reduction)

While specific kinetic studies on the reduction of this compound were not found, the catalytic reduction of substituted nitrophenols serves as an excellent and widely studied model system that provides significant insights into the relevant mechanisms nih.govnih.gov. This reaction is frequently used to test the catalytic activity of metal nanoparticles (NPs) and is typically monitored by UV-vis spectroscopy nih.gov.

The reduction of a phenol derivative like this compound would likely involve catalytic hydrogenation to break the C–F bonds and potentially reduce the aromatic ring, depending on the catalyst and reaction conditions. The reduction of nitrophenols to aminophenols using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in the presence of metallic nanoparticles (e.g., Au, Pd, Pt) is a process that generally cannot proceed without a catalyst nih.gov.

The kinetics of these catalytic reactions are often described by the Langmuir-Hinshelwood (L-H) model acs.orgrsc.orgrsc.org. This model assumes that the reaction takes place on the surface of the catalyst and involves the following steps:

Adsorption of the reactants (the phenol derivative and the reducing agent, e.g., borohydride ions) onto the surface of the nanoparticles acs.orgrsc.org.

A surface reaction between the adsorbed species. This is often the rate-determining step acs.org.

Desorption of the products from the catalyst surface.

| Step | Description |

|---|---|

| 1 | Reversible adsorption of reactants (phenol, reductant) onto the catalyst surface. |

| 2 | Surface-catalyzed reaction between adsorbed molecules (rate-determining step). |

| 3 | Desorption of product molecules from the catalyst surface. |

Applications in Chemical Biology and Advanced Materials Theoretical and Methodological Perspectives

Molecular Design Principles for Bioactive Compounds Incorporating Fluorine

The introduction of fluorine into a molecular structure, such as in 4-Ethyl-2,6-difluorophenol, can profoundly influence its biological activity. Medicinal chemists leverage these effects to enhance the therapeutic potential of drug candidates.

Enhancement of Receptor Binding Affinity via Fluorine Substitution

Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets. The electron-withdrawing nature of the two fluorine atoms in the 2 and 6 positions of the phenol (B47542) ring in this compound can create a region of negative electrostatic potential, which can engage in dipole-dipole or hydrogen bonding interactions with complementary residues in a receptor's binding pocket.

Furthermore, fluorine can participate in orthogonal multipolar interactions, such as those between a C-F bond and a carbonyl group or an amide bond in a protein. These non-covalent interactions, though individually weak, can collectively contribute to a significant increase in binding affinity. For instance, studies on fluorinated analogs of various bioactive molecules have demonstrated that strategic fluorine substitution can lead to a several-fold increase in potency. The ethyl group at the 4-position can also contribute to hydrophobic interactions within the binding site, further anchoring the molecule.

A comparative study on fluorinated and non-fluorinated fentanyl analogs revealed that the position of fluorine substitution on the N-phenyl ring significantly impacts the agonistic activity at the µ-opioid receptor. nih.gov Specifically, 2-fluoro analogs exhibited the strongest activity, suggesting that the strategic placement of fluorine can optimize receptor-ligand interactions. nih.gov

Modulation of Metabolic Stability and Disposition

A major challenge in drug development is overcoming rapid metabolic degradation. Fluorine substitution is a widely employed strategy to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 enzymes responsible for oxidative metabolism.

In the case of this compound, the fluorine atoms shield the aromatic ring from hydroxylation, a common metabolic pathway for phenols. The ethyl group, while potentially a site for metabolism, may also be influenced by the presence of the adjacent fluorine atoms, which can alter the electronic properties of the entire molecule and thus its interaction with metabolic enzymes. However, it is important to note that fluorination does not always lead to improved metabolic stability and the effects can be context-dependent. nih.gov For instance, monofluorination of the 7-phenyl ring of certain pyrroloquinolinone derivatives did not result in any improvement in metabolic stability. nih.gov

The incorporation of fluorine can also influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. While fluorination of alkyl groups generally decreases lipophilicity, fluoro-arenes are often more lipophilic. mdpi.com This modulation of lipophilicity is a critical aspect of drug design, allowing for the optimization of a compound's pharmacokinetic properties.

Isosteric Replacement Strategies (e.g., 2,6-difluorophenol (B125437) as Carboxylic Acid Mimic)

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in drug design. The 2,6-difluorophenol moiety, as present in this compound, has been successfully employed as a lipophilic bioisostere of a carboxylic acid. nih.gov Carboxylic acids are often associated with poor oral bioavailability and rapid metabolism.

The two electron-withdrawing fluorine atoms on the phenol ring increase the acidity of the hydroxyl group, bringing its pKa closer to that of a carboxylic acid. This allows the 2,6-difluorophenol to mimic the electrostatic interactions of a carboxylate group while being more lipophilic, which can enhance membrane permeability and oral absorption. For example, 3-(aminomethyl)-2,6-difluorophenol (B13155500) and 4-(aminomethyl)-2,6-difluorophenol (B12094816) have been synthesized as analogues of γ-aminobutyric acid (GABA) to test the potential of the 2,6-difluorophenol moiety to act as a lipophilic bioisostere of a carboxylic acid. nih.gov

| Compound/Functional Group | pKa | log P (calculated) |

|---|---|---|

| Benzoic Acid | 4.2 | 1.87 |

| Phenol | 9.9 | 1.46 |

| 2,6-Difluorophenol | 7.8 | 2.02 |

Development of Positron Emission Tomography (PET) Radiotracers

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify physiological processes in vivo. The radioisotope fluorine-18 (B77423) (¹⁸F) is a preferred radionuclide for PET due to its near-optimal half-life (109.8 minutes) and low positron energy, which results in high-resolution images.

The this compound scaffold is a promising candidate for the development of ¹⁸F-labeled PET radiotracers. The presence of the aromatic ring allows for the introduction of ¹⁸F via nucleophilic aromatic substitution reactions. The synthesis of an ¹⁸F-labeled version of this compound would enable its use in PET imaging studies to track the biodistribution and target engagement of molecules containing this moiety.

While the direct radiolabeling of this compound with ¹⁸F has not been extensively reported, the synthesis of various ¹⁸F-labeled aromatic compounds is well-established. nih.govnih.gov For instance, the synthesis of [¹⁸F]-labeled (2-(2-fluoroethoxy)ethyl)tris(4-methoxyphenyl)phosphonium cation has been developed as a potential agent for PET myocardial imaging. nih.gov The development of a robust radiosynthesis for [¹⁸F]this compound would open avenues for its incorporation into a wide range of PET tracers for oncology, neurology, and cardiology.

Application in Chemical Sensing and Separation Technologies

The unique electronic properties of the 2,6-difluorophenol moiety also make it an interesting component for the design of chemical sensors. The acidic nature of the phenolic proton and the potential for hydrogen bonding interactions with the fluorine atoms can be exploited for the selective recognition of anions.

Phenol-based chemosensors have been developed for the colorimetric and fluorescent detection of various anions, including fluoride (B91410). researchgate.netresearchgate.net The sensing mechanism often involves a change in the intramolecular charge transfer (ICT) upon anion binding, leading to a detectable optical response. The this compound structure could be incorporated into more complex molecular architectures to create sensors with high selectivity and sensitivity for specific analytes. For example, a polyimide-based chemosensor containing a silyl-protected phenol was developed for the sequential detection of fluoride ions and trace water. mdpi.com

In separation technologies, the polarity and hydrogen bonding capabilities of this compound could be utilized in the design of stationary phases for chromatography or as a component in liquid-liquid extraction systems. Its specific interactions with certain analytes could enable more efficient separation of complex mixtures.

Materials Science Applications (e.g., Polymer Precursors)

Phenolic compounds are important precursors for a variety of polymers, most notably phenolic resins and poly(phenylene oxide)s (PPOs). The presence of fluorine in the monomer unit can impart desirable properties to the resulting polymer, such as enhanced thermal stability, chemical resistance, and specific gas permeability characteristics.

2,6-Disubstituted phenols, such as 2,6-difluorophenol, can undergo oxidative polymerization to form poly(phenylene oxide)s. The resulting poly(2,6-difluoro-1,4-phenylene oxide) would be expected to exhibit a high glass transition temperature and excellent thermal stability due to the strong C-F bonds and the rigid polymer backbone. The ethyl group at the 4-position of this compound would be retained as a pendant group on the polymer chain, influencing its solubility and processing characteristics.

Fluorinated PPOs are of interest for applications in gas separation membranes. The fluorine atoms can increase the fractional free volume of the polymer, which can enhance gas permeability, while the inherent rigidity of the PPO backbone can maintain good selectivity. mdpi.com Furthermore, the incorporation of fluorinated phenols into other polymer systems, such as liquid crystal polymers, is an area of active research. beilstein-journals.org The unique dielectric properties of fluorinated polymers also make them attractive for applications in electronics and high-frequency communication.

| Polymer Precursor | Potential Polymer | Key Potential Properties |

|---|---|---|

| This compound | Poly(4-ethyl-2,6-difluorophenylene oxide) | High thermal stability, chemical resistance, specific gas permeability |

| 2,6-Dimethylphenol (B121312) | Poly(2,6-dimethylphenylene oxide) (PPO) | Good mechanical properties, high glass transition temperature |

Catalytic Applications of Phenolic Derivatives

The unique electronic and steric properties of substituted phenols, such as this compound, position them as versatile molecules in the realm of catalysis. While direct catalytic applications of this compound are not extensively documented, a robust theoretical and methodological framework for its potential use can be constructed by examining the catalytic behavior of structurally related phenolic derivatives. The interplay between the electron-withdrawing fluorine atoms at the ortho positions and the electron-donating ethyl group at the para position introduces a nuanced electronic environment that can be harnessed in various catalytic transformations.

Theoretical and Methodological Perspectives

The catalytic potential of phenolic derivatives is intrinsically linked to the nature and position of their substituents. These substituents modulate the acidity of the phenolic proton, the electron density of the aromatic ring, and the steric accessibility of the hydroxyl group and the ring carbons.

Influence of Substituents on Catalytic Activity:

Electron-Withdrawing Groups (EWGs): The two fluorine atoms in this compound are strong EWGs. Their presence significantly increases the acidity of the phenolic proton compared to phenol itself. This enhanced acidity can be advantageous in catalytic processes where proton transfer is a key step. Furthermore, EWGs can stabilize intermediates in certain catalytic cycles.

Electron-Donating Groups (EDGs): The para-ethyl group is an EDG, which by contrast, tends to decrease the acidity of the phenol. However, it increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself. This can enhance the nucleophilicity of the ring, making it more susceptible to electrophilic attack, a crucial aspect in some catalytic reactions.

The combination of these opposing electronic effects in this compound suggests a finely tuned reactivity profile that could be exploited for specific catalytic applications.

pKa Values of Substituted Phenols:

The acidity of a phenol, quantified by its pKa value, is a critical parameter in many catalytic reactions. The following table illustrates the effect of various substituents on the pKa of phenol.

| Compound | Substituent(s) | pKa |

| Phenol | -H | 9.98 |

| 4-Methylphenol | 4-CH₃ | 10.26 |

| 4-Ethylphenol | 4-C₂H₅ | 10.00 |

| 2,6-Dimethylphenol | 2,6-(CH₃)₂ | 10.60 |

| 2-Fluorophenol | 2-F | 8.81 |

| 4-Fluorophenol | 4-F | 9.95 |

| 2,6-Difluorophenol | 2,6-F₂ | Not widely reported, but expected to be significantly lower than phenol |

Data compiled from various sources.

This table is interactive. You can sort the columns by clicking on the headers.

The data clearly shows that electron-donating groups like methyl and ethyl tend to increase the pKa (decrease acidity), while electron-withdrawing groups like fluorine decrease the pKa (increase acidity). For this compound, one can anticipate a pKa value significantly lower than that of phenol, driven by the strong inductive effect of the two fluorine atoms.

Applications in Oxidative Coupling and Polymerization

Phenolic derivatives are well-known precursors in oxidative coupling and polymerization reactions, often catalyzed by transition metal complexes or enzymes.

Oxidative Coupling:

The oxidative coupling of phenols is a powerful method for the synthesis of biphenols and other complex aromatic structures. nih.govnih.govresearchgate.netwikipedia.org This reaction typically proceeds through the formation of phenoxy radicals. The substitution pattern on the phenol ring dictates the regioselectivity of the coupling (ortho-ortho, ortho-para, or para-para). In the case of this compound, the ortho positions are blocked by fluorine atoms, and the para position is occupied by an ethyl group. This substitution pattern would likely direct any oxidative C-C coupling to occur at the meta positions, or potentially lead to C-O coupling to form polyphenylene ethers.

Polymerization:

2,6-disubstituted phenols are key monomers for the synthesis of poly(phenylene oxide)s (PPOs) or poly(phenylene ether)s (PPEs), which are high-performance engineering plastics. For instance, the oxidative polymerization of 2,6-dimethylphenol is a well-established industrial process. Similarly, 2,6-difluorophenol can undergo oxidative polymerization. The presence of the para-ethyl group in this compound would influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical properties.

The following table presents data on the polymerization of a related substituted phenol, 2,6-dimethylphenol, using different catalyst systems. This provides an insight into the types of catalysts and conditions that could be applicable to the polymerization of this compound.

| Catalyst System | Polymer Yield (%) | Molecular Weight ( g/mol ) |

| CuCl/Pyridine (B92270) | 85 | 25,000 |

| CuCl/N-methylimidazole | 92 | 35,000 |

| Mn(salen) | 78 | 20,000 |

Illustrative data based on typical results for 2,6-dimethylphenol polymerization.

This table is interactive. You can sort the columns by clicking on the headers.

Role as Ligands in Transition Metal Catalysis

The phenoxide moiety derived from substituted phenols can act as a ligand in transition metal catalysis. The electronic and steric properties of the substituents on the phenol ring can be used to tune the properties of the metal complex and, consequently, its catalytic activity and selectivity.

The fluorine and ethyl substituents in this compound would modulate the electron density at the metal center and the steric environment around it. The electron-withdrawing fluorine atoms would make the phenoxide a weaker donor, potentially increasing the Lewis acidity of the metal center. The ethyl group, being electron-donating, would have the opposite effect. The steric bulk of the ortho-fluorine atoms and the para-ethyl group would also influence the coordination geometry and the accessibility of substrates to the catalytic site.

Fluorinated ligands have been shown to be effective in a variety of transition metal-catalyzed reactions, including oxidation, reduction, and cross-coupling reactions. orientjchem.org The specific substitution pattern of this compound makes it an intriguing candidate for a ligand in the development of new catalysts with tailored properties.

For example, in the oxidation of substituted phenols, the choice of ligand for the transition metal catalyst can significantly impact the yield and selectivity of the reaction. The table below shows the effect of different ligands on the cobalt-catalyzed oxidation of 2,6-di-tert-butylphenol (B90309) to the corresponding benzoquinone.

| Ligand | Catalyst | Yield of Benzoquinone (%) |

| Salen | Co(salen) | 95 |

| Porphyrin | Co(porphyrin) | 88 |

| N,N'-bis(salicylidene)ethylenediamine | Co(II) complex | 92 |

Data for the oxidation of 2,6-di-tert-butylphenol.

This table is interactive. You can sort the columns by clicking on the headers.

This data illustrates how the ligand environment around the metal center is crucial for catalytic performance, suggesting that a phenoxide ligand derived from this compound could impart unique reactivity to a metal catalyst.

Conclusion and Future Research Directions

Summary of Current Understanding of 4-Ethyl-2,6-difluorophenol

This compound is a fluorinated organic compound with the molecular formula C8H8F2O. nih.gov The existing knowledge about this specific molecule is primarily centered on its fundamental chemical and physical properties, which are available through chemical databases and supplier information. While detailed research studies exclusively focused on this compound are not extensively documented in publicly available literature, its structure suggests significant potential stemming from the established roles of fluorinated phenols in various scientific fields.

The presence of two fluorine atoms ortho to the hydroxyl group, combined with an ethyl group at the para position, is expected to significantly influence its electronic properties, acidity, and lipophilicity compared to unsubstituted phenol (B47542). Fluorine's high electronegativity can modulate the pKa of the phenolic proton and influence its hydrogen bonding capabilities. These structural features are known to be advantageous in medicinal chemistry and materials science.

Below is a summary of the known physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C8H8F2O |

| Molecular Weight | 158.14 g/mol |

| CAS Number | 326493-68-9 |

| Density | 1.2±0.1 g/cm³ |

| Boiling Point | 167.0±35.0 °C at 760 mmHg |

| Flash Point | 54.8±25.9 °C |

| LogP | 2.97 |

Note: Some physical properties are predicted values.

Identification of Emerging Research Areas

Based on the known applications of structurally similar fluorinated phenols, several emerging research areas for this compound can be identified. These areas leverage the unique properties conferred by the fluorine and ethyl substituents.

Medicinal Chemistry: The 2,6-difluorophenol (B125437) moiety is being investigated as a bioisostere for carboxylic acids, which could enhance the lipophilicity of drug candidates. tsijournals.com Consequently, this compound could serve as a valuable building block in the synthesis of novel therapeutic agents. Its potential biological activities could be explored in areas such as anti-inflammatory, analgesic, and antimicrobial agents, where substituted phenols have shown promise. The ethyl group at the para position may further enhance binding affinity and selectivity for specific biological targets. The diverse biological activities of substituted phenols are often correlated with their hydrophobicity and electronic characteristics. jst.go.jp

Materials Science: Fluorinated phenols are utilized as monomers for high-performance polymers, such as polyphenylene oxides, which exhibit excellent thermal stability and chemical resistance. The specific substitution pattern of this compound could be exploited to create novel polymers with tailored properties for applications in electronics, aerospace, and automotive industries.

Agrochemicals: The introduction of fluorine atoms into organic molecules is a common strategy in the development of modern agrochemicals to enhance their efficacy and metabolic stability. Research into the potential herbicidal, fungicidal, or insecticidal properties of derivatives of this compound represents a promising avenue.

Projections for Future Synthetic, Computational, and Analytical Innovations

Future research on this compound is likely to be driven by innovations in synthetic methodologies, computational chemistry, and analytical techniques.

Synthetic Innovations: The development of more efficient and selective methods for the synthesis of poly-fluorinated aromatic compounds will be crucial. While general methods for the synthesis of fluorinated phenols exist, such as diazotization followed by hydrolysis or nucleophilic aromatic substitution, future innovations may focus on late-stage C-H fluorination and deoxyfluorination of phenols, which could provide more direct and scalable routes to this compound and its derivatives. cas.cnspringernature.comacs.org Advances in catalytic methods, including the use of transition metal catalysts, are expected to play a significant role. cas.cn

Computational Innovations: Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, will be instrumental in predicting the properties and reactivity of this compound. nih.govnih.gov Future computational studies could focus on:

Accurately predicting its pKa, redox potential, and spectroscopic signatures.

Modeling its interactions with biological targets, such as enzymes and receptors, to guide drug design efforts.

Simulating its behavior in polymeric matrices to predict the properties of novel materials.

Investigating intramolecular hydrogen bonding, which is a known feature in fluorophenol derivatives and influences their conformational preferences and reactivity. acs.org

Analytical Innovations: Advanced analytical techniques will be essential for the characterization of this compound and its derivatives. While standard techniques like GC-MS and NMR are applicable, future innovations could involve:

The development of chiral separation methods for any chiral derivatives of this compound.

The use of advanced mass spectrometry techniques for the detailed structural elucidation of its metabolites in biological systems. nih.gov

The application of solid-state NMR and X-ray crystallography to study its structure and interactions in solid-state materials.

Potential Impact on Related Chemical and Biological Fields

The study of this compound and its derivatives has the potential to make a significant impact on several related fields:

Drug Discovery: As a versatile building block, it could contribute to the development of new drugs with improved pharmacokinetic and pharmacodynamic profiles. The insights gained from studying its biological activities could advance our understanding of structure-activity relationships for fluorinated compounds. The incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.net

Polymer Chemistry: The use of this compound as a monomer could lead to the creation of novel fluoropolymers with enhanced properties, such as improved solubility in organic solvents (due to the ethyl group) and high thermal stability, thereby expanding the range of applications for these materials.

Supramolecular Chemistry: The specific electronic and steric properties of this compound could be exploited in the design of novel host-guest systems and self-assembling materials, driven by non-covalent interactions such as hydrogen bonding and halogen bonding.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-ethyl-2,6-difluorophenol, and how can purity (>97%) be optimized?

- Methodology :

- Nucleophilic aromatic substitution is a common approach, where fluorine atoms are introduced via fluorination of dihalophenol precursors under controlled conditions (e.g., KF/18-crown-6 in DMF at 120°C).

- Purification : Use preparative HPLC with a C18 column (mobile phase: methanol/water 70:30 v/v) to isolate the compound. Monitor purity via GC-MS or HPLC-UV (λ = 254 nm) .

- Yield optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of fluorinating agent) and temperature gradients to minimize side products like 4-ethyl-2-fluoro-6-chlorophenol .

Q. How can spectroscopic techniques (NMR, MS) characterize this compound?

- <sup>19</sup>F NMR : Expect two singlets at δ −110 to −115 ppm (ortho-fluorine) and δ −105 to −110 ppm (para-fluorine), with coupling constants (J = 8–12 Hz) confirming substitution patterns.

- HRMS : Molecular ion peak at m/z 158.15 (C8H8F2O<sup>+</sup>) with isotopic clusters reflecting fluorine atoms .

- FT-IR : O-H stretch at 3200–3400 cm<sup>−1</sup> and C-F stretches at 1200–1250 cm<sup>−1</sup> .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Storage : Store in amber vials at −20°C under inert gas (N2 or Ar) to prevent oxidation.

- pH stability : Degrades rapidly in alkaline conditions (pH > 10) due to deprotonation of the phenolic O-H, leading to quinone formation. Stable in acidic to neutral conditions (pH 4–7) .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and purification.

- Waste disposal : Collect organic waste in halogenated solvent containers; neutralize acidic byproducts with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the ethyl substituent influence regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

- Mechanistic insight : The ethyl group acts as an electron-donating group (EDG) via hyperconjugation, directing EAS to the para position relative to itself. However, fluorine’s strong electron-withdrawing effect (ortho/para-directing) creates competing regioselectivity. Use DFT calculations (B3LYP/6-31G*) to model charge distribution and predict dominant pathways .

Q. What catalytic systems enhance the efficiency of this compound in cross-coupling reactions?

- Palladium catalysts : Pd(OAc)2/XPhos in toluene at 80°C facilitates Suzuki-Miyaura coupling with aryl boronic acids.

- Copper-mediated coupling : CuI/L-proline in DMSO enables Ullmann-type reactions with aryl halides. Monitor reaction progress via <sup>19</sup>F NMR to detect intermediate fluorinated species .

Q. How can computational modeling predict the reactivity of this compound in radical scavenging assays?

- DFT studies : Calculate bond dissociation enthalpy (BDE) of the O-H bond (predicted BDE ≈ 85 kcal/mol) to assess antioxidant potential. Compare with experimental ESR data using DPPH radicals .

Q. How should researchers reconcile contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.